Fe-TMPyP
Description
Significance of Synthetic Metalloporphyrins in Chemical and Biological Systems Research
Synthetic metalloporphyrins are crucial in mimicking and understanding natural biological processes that involve porphyrin cofactors, such as oxygen transport in hemoglobin and electron transfer in cytochromes. frontiersin.orgmdpi.comnih.gov Beyond their biomimetic roles, these synthetic analogs serve as efficient and selective catalysts in various chemical reactions, including oxidation, degradation of pollutants, and DNA cleavage. mdpi.com Their tunable properties, achieved through modifications of the porphyrin ring and the central metal ion, make them adaptable for a wide array of applications. nih.govassumption.edu The development of more robust structures resistant to harsh reaction conditions has been a key area of research, inspired by the limitations of early synthetic porphyrins under oxidizing environments. mdpi.com
Historical Context of Water-Soluble Porphyrins in Academic Investigations
The inherent insolubility of many porphyrins in aqueous media has historically limited their direct application in biological and certain chemical systems. nih.gov Early academic investigations into water-soluble porphyrins focused on introducing charged substituents, such as meso-pyridyl and meso-p-sulfonatophenyl groups, to the porphyrin periphery. nih.gov These initial strategies, while enabling water solubility, often had limitations, including difficulty in applying them to certain porphyrin structures and harsh reaction conditions. nih.gov The development of water-soluble porphyrins has been a significant step, allowing for their use in biological contexts and in reactions occurring in aqueous environments. nih.govworldscientific.com Cationic porphyrins were among the first synthetic water-soluble porphyrins to be discovered. nih.gov
Rationale for Extensive Research on Fe-TMPyP in Biomimetic and Catalytic Science
This compound, an iron complex of meso-tetrakis(N-methyl-4-pyridyl)porphyrin, is a notable example of a water-soluble cationic metalloporphyrin that has garnered extensive research interest. mdpi.comresearchgate.net The rationale for this focus stems from its unique combination of properties: the presence of a central iron atom, which is catalytically relevant in many biological systems (e.g., in heme enzymes), and the cationic nature conferred by the N-methylpyridinium substituents, which enhances water solubility and facilitates interactions with negatively charged species like DNA and proteins. mdpi.comnih.govmdpi.com Its structure makes it a prime candidate for biomimetic studies, particularly those aiming to replicate the function of iron-containing enzymes like cytochrome P-450 and peroxidases. mdpi.comnih.gov Furthermore, this compound's catalytic activity in various reactions, including those relevant to environmental remediation and organic synthesis, has driven significant investigation in catalytic science. mdpi.comnih.govicp.ac.ru
Structure
2D Structure
Properties
IUPAC Name |
7,12,17,24-tetrakis(1-methylpiperidin-4-yl)-2,22,23,25-tetrazaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3,5,7,12,14,16,21(24)-heptaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H62N8/c1-46-21-13-29(14-22-46)41-33-5-7-35-42(30-15-23-47(2)24-16-30)37-9-11-39-44(32-19-27-49(4)28-20-32)40-12-10-38-43(31-17-25-48(3)26-18-31)36-8-6-34(41)51(36)45(50(33)35,52(37)39)53(38)40/h5,7,10,12,29-32,34,37H,6,8-9,11,13-28H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKLWUKNBYRMDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=C3C=CC4=C(C5CCC6=C(C7=CC=C8N7C(N56)(N34)N9C2CCC9=C8C1CCN(CC1)C)C1CCN(CC1)C)C1CCN(CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H62N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90849546 | |
| Record name | 7,10,13,14-Tetrakis(1-methylpiperidin-4-yl)-1,2,3,7a,8,9-hexahydro-3,4-(metheno)-3a,3c,9b,12b-tetraazacyclopenta[h]-s-indaceno[1,8-ef]acenaphthylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90849546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
715.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133314-07-5 | |
| Record name | 7,10,13,14-Tetrakis(1-methylpiperidin-4-yl)-1,2,3,7a,8,9-hexahydro-3,4-(metheno)-3a,3c,9b,12b-tetraazacyclopenta[h]-s-indaceno[1,8-ef]acenaphthylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90849546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fe(III) meso-Tetra (N-Methyl-4-Pyridyl) porphine pentachloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Structural Modifications of Fe Tmpyp Derivatives for Advanced Studies
General Synthetic Approaches to Fe-TMPyP (e.g., from meso-tetrakis(4-N-methylpyridiniumyl)porphyrin)
The synthesis of this compound typically involves the metallation of the free base porphyrin, meso-tetrakis(4-N-methylpyridiniumyl)porphyrin (TMPyP), with an iron salt. This metallation reaction introduces the iron ion into the core of the porphyrin ring. A common precursor is the tetrakis(p-toluenesulfonate) salt of TMPyP, [H2(TMPyP)]·4Ts u-fukui.ac.jp. The synthesis of the iron(II) complex, [Fe(II)(TMPyP)]Cl4, can be achieved by reacting [H2(TMPyP)]·4Ts (after ion exchange to obtain the chloride salt) with FeCl2·4H2O in a solvent like water under reflux conditions, often with degassing to remove oxygen and the addition of a base like NaOH to neutralize acid formed during the reaction u-fukui.ac.jp. The iron(III) complex, [Fe(III)(TMPyP)]Cl5, can then be obtained, for instance, by oxidation of the Fe(II) species or directly from the appropriate iron(III) salt u-fukui.ac.jpscielo.brscielo.br. One reported method involves the reaction of Fe-TPyP (iron(III) 5,10,15,20-tetrakis(4'-pyridyl)porphyrin) with excess iodomethane (B122720) in N,N-dimethylformamide (DMF) to methylate the pyridyl groups, followed by precipitation rsc.org.
Strategies for Peripheral and Axial Ligand Modification
The basic structure of this compound features fixed N-methylpyridiniumyl groups at the meso positions, which are a result of the synthesis of the free base porphyrin precursor. Therefore, significant peripheral modification of this compound itself is generally limited unless modifications are introduced to the porphyrin macrocycle before the metallation step. However, the iron center within the porphyrin core is a site for axial coordination, which can significantly influence the electronic structure and catalytic activity of this compound. Axial ligands can coordinate to the iron atom above and below the porphyrin plane. While specific strategies for modifying the this compound periphery are not extensively detailed in the provided results, axial ligation is a key aspect of its chemistry, particularly when immobilized on various supports. For example, immobilization on modified silica (B1680970) surfaces can involve axial coordination of the iron center to functional groups on the support, such as imidazole (B134444) groups ingentaconnect.com. Similarly, interactions with graphene surfaces can involve axial ligation or cation-π interactions mdpi.com.
Heterogenization and Immobilization Techniques for Catalytic Applications
Heterogenization and immobilization of this compound onto solid supports are crucial strategies to overcome the limitations of homogeneous catalysis, such as catalyst recovery and potential aggregation, while aiming to retain or enhance catalytic activity and stability ingentaconnect.comresearchgate.net. Various techniques have been developed to integrate this compound into different matrices for heterogeneous catalytic applications.
Integration into Solid-State Mesoporous Matrices (e.g., MCM-41, MCM-48)
This compound and other metalloporphyrins can be integrated into solid-state mesoporous matrices like MCM-41 and MCM-48. These silica materials possess ordered pore structures with pore sizes typically larger than 2 nm, which can accommodate porphyrin molecules ingentaconnect.commdpi.com. Immobilization is often achieved through simple adsorption methods, where the metalloporphyrin is stirred with the mesoporous silica in a suitable solvent mdpi.com. Research has investigated the effect of metalloporphyrin loading on the catalytic activity of these materials. For instance, studies with iron(III) porphyrins immobilized on MCM-48 have shown that increasing the porphyrin loading can lead to increased catalytic activity, potentially due to the three-dimensional pore structure of MCM-48 mdpi.com. In contrast, higher loadings on MCM-41 sometimes resulted in decreased activity, possibly due to pore blocking mdpi.com.
Immobilization on Graphene and Nanomaterials
Graphene and various nanomaterials have been utilized as supports for this compound immobilization, leveraging their unique electronic and structural properties mdpi.comresearchgate.netnih.govrsc.orgnju.edu.cntudelft.nlsci-hub.sersc.org. Non-covalent interactions, such as π-π stacking between the porphyrin's aromatic system and the carbon support, are a common immobilization mechanism researchgate.netnih.govnju.edu.cntudelft.nl. Covalent immobilization methods can also be employed tudelft.nlmdpi.com.
Examples of this compound immobilization on carbon-based nanomaterials include functionalization of reduced graphene nanoribbons (RGNRs) via π-π interaction, resulting in enhanced electrocatalytic activity for oxygen reduction researchgate.netnju.edu.cn. This compound has also been loaded onto graphene oxide (GO), and conjugates with streptavidin-GO have been fabricated for biosensing applications, exhibiting enhanced peroxidase-like activity mdpi.comresearchgate.net. Nanocomposites of carbon nanofibers (CNF) with this compound have been designed via non-covalent interaction for ethanol (B145695) biosensing, demonstrating good dispersion and catalytic activity nih.gov. Immobilization on cationic silica-coated magnetic Fe3O4 nanoparticles has also been reported for photoinactivation applications rsc.org. These hybrid materials often show improved stability and catalytic performance compared to the homogeneous catalyst mdpi.comnih.govnju.edu.cnsci-hub.se. For example, FeTMPyP intercalated in Sr2Nb3O10 layers via an exfoliation/restacking method showed improved stability compared to FeTMPyP on a glassy carbon electrode sci-hub.se.
Research findings highlight the benefits of these nanocomposites, such as enhanced electron transfer rates due to the close proximity of the catalyst to the conductive support and the potential for improved electron conductivity through π-π stacking tudelft.nl.
Encapsulation within Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs), a class of porous crystalline materials with high surface area and tunable pore structures, have been explored for encapsulating metalloporphyrins, including those related to this compound rsc.orgcore.ac.ukresearchgate.netnih.govmdpi.com. Encapsulation can be achieved through methods like "bottle-around-ship" synthesis, where the porphyrin is trapped within the MOF structure during its formation, or via impregnation of pre-synthesized MOFs rsc.orgresearchgate.net.
Studies have reported the encapsulation of the free-base porphyrin H2TMPyP within anionic MOFs, followed by post-synthetic metallation with metal ions like Mn2+, Cu2+, Zn2+, and Co2+ to form the corresponding metalloporphyrins within the MOF pores rsc.orgresearchgate.net. While direct encapsulation of this compound is less explicitly detailed in the provided results compared to its free-base analogue or other iron porphyrins, the principle of encapsulating charged porphyrins within MOFs with complementary charges or suitable pore sizes is a relevant strategy rsc.orgnih.gov. The MOF environment can influence the properties of the encapsulated porphyrin, such as its photophysical characteristics researchgate.net. Encapsulated metalloporphyrins within MOFs have been investigated as heterogeneous catalysts, inspired by the function of metalloporphyrins in haemoproteins researchgate.netresearchgate.net.
Sol-Gel Process for Catalyst Preparation
The sol-gel process is a versatile method used to prepare solid catalysts by entrapping active species within a metal oxide matrix, commonly silica scielo.brscielo.brresearchgate.netresearchgate.netjlu.edu.cn. This technique involves the hydrolysis and condensation of molecular precursors, such as alkoxysilanes (e.g., TEOS), in the presence of the catalyst scielo.brresearchgate.net. This compound has been successfully immobilized in silica matrices prepared via the sol-gel method scielo.brscielo.br.
The sol-gel process allows for control over the morphology and porosity of the resulting material by adjusting parameters such as the catalyst (acidic or basic), solvent composition, and water/alkoxysilane ratio scielo.brscielo.brresearchgate.net. For instance, using a basic catalyst like NH4OH can lead to the formation of translucent, highly porous gels, while acidic catalysts can result in transparent gels with lower porosity scielo.brscielo.br. Studies have shown that charged iron porphyrins like this compound can direct the formation of hollow spherical particles during the sol-gel process without the need for templates scielo.brscielo.br. Characterization techniques such as UV-Vis spectroscopy, powder X-ray diffractometry, and electron microscopy are used to confirm the presence of the porphyrin in the silica matrix and study the morphology of the obtained particles scielo.brscielo.br. The catalytic activity of these sol-gel immobilized this compound catalysts has been evaluated in oxidation reactions scielo.brscielo.br.
Here is a summary of some research findings on this compound immobilization techniques:
| Immobilization Technique | Support Material | Key Findings | Reference |
| Adsorption | MCM-48 Mesoporous Silica | Increased catalytic activity with higher Fe(III) porphyrin loading. | mdpi.com |
| Non-covalent Interaction (π-π stacking) | Reduced Graphene Nanoribbons | Enhanced electrocatalytic activity for oxygen reduction. | researchgate.netnju.edu.cn |
| Non-covalent Interaction | Graphene Oxide | Enhanced peroxidase-like activity in biosensing applications. | mdpi.comresearchgate.net |
| Non-covalent Interaction | Carbon Nanofibers | Good dispersion and catalytic activity for ethanol biosensing. | nih.gov |
| Intercalation (Exfoliation/Restacking) | Sr2Nb3O10 nanosheets | Improved stability compared to FeTMPyP on a glassy carbon electrode. | sci-hub.se |
| Sol-Gel Process | Silica Matrix | Formation of hollow spherical particles; evaluated in oxidation reactions. | scielo.brscielo.br |
These studies demonstrate the versatility of immobilization techniques in tailoring the properties and performance of this compound for various applications.
Control of Supramolecular Structures and Assemblies
The supramolecular structures and assemblies of this compound derivatives can be controlled through various factors, including concentration, ionic strength, pH, the presence of other molecules (like DNA, proteins, or surfactants), and the nature of the peripheral substituents on the porphyrin ring mdpi.commdpi.comresearchgate.net. These factors influence non-covalent interactions such as π-π stacking, electrostatic interactions, and hydrophobic effects, which are fundamental to the self-assembly process acs.orgrsc.orgresearchgate.net.
1 Influence of Environmental Conditions
Environmental conditions play a significant role in directing the self-assembly of porphyrins, including this compound. Changes in solvent composition, such as the water content in organic/aqueous mixtures, can dramatically alter the aggregation mechanism and the resulting supramolecular architecture mdpi.com. For instance, varying the proportion of water in dimethylacetamide (DMAC)/water or dimethyl sulfoxide (B87167) (DMSO)/water mixtures has been shown to influence the critical aggregation concentration and the type of aggregates formed, such as J-aggregates characterized by a red-shift in the Soret band mdpi.com.
The pH of the solution can also impact the aggregation behavior of porphyrins, particularly those with ionizable groups. While this compound has fixed positive charges on its periphery, the protonation state of other molecules it interacts with, such as DNA or proteins, is highly pH-dependent, thereby influencing the electrostatic interactions that drive assembly mdpi.comresearchgate.net.
Ionic strength affects electrostatic interactions. Higher ionic strength can screen the charges, potentially reducing electrostatic repulsion between positively charged porphyrin molecules and promoting aggregation, or altering interactions with charged biomolecules utexas.edu. Studies on the interaction of Fe(III)-TMPyP with DNA have shown that ionic strength influences the binding constant and the apparent binding site size utexas.edu.
2 Interactions with Biomolecules
This compound is known to interact with various biomolecules, and these interactions can lead to controlled supramolecular assemblies. A prominent example is the interaction with DNA, particularly G-quadruplex structures. This compound can bind to G-quadruplex DNA through a combination of end-stacking and external groove binding modes, with the specific mode and stoichiometry depending on the G-quadruplex structure and solution conditions researchgate.netresearchgate.netmdpi.com. The binding affinity can be influenced by the nature of the metal ion and peripheral substituents mdpi.com.
The interaction with proteins, such as α-synuclein and prion protein (PrP), can also lead to controlled aggregation or inhibition of aggregation, effectively influencing the formation of amyloid fibrils researchgate.netresearchgate.netnih.gov. This compound has been shown to bind to monomeric α-synuclein, inhibiting the formation of fibrils and small oligomers researchgate.net. It also interacts with PrP, stabilizing its native state and inhibiting the formation of stable aggregates researchgate.netresearchgate.netresearchgate.net. This suggests that this compound can act as a modulator of protein aggregation, directing the assembly pathway towards less toxic species or preventing assembly altogether.
The binding of Fe(III)-TMPyP to PrP has been studied, revealing dose-dependent binding and an affinity constant that correlates with its inhibitory activity against prion replication unimi.it.
| Biomolecule | Effect on Assembly/Aggregation | Binding Mode(s) | Reference |
|---|---|---|---|
| G-quadruplex DNA | Influences binding mode and stoichiometry | End-stacking, external groove binding | researchgate.netresearchgate.netmdpi.com |
| α-synuclein | Inhibits fibril and small oligomer formation | Binding to monomeric form | researchgate.net |
| Prion protein (PrP) | Stabilizes native state, inhibits aggregate formation | Binding to folded/unfolded states, specific sites | researchgate.netresearchgate.netresearchgate.net |
3 Template-Directed Assembly
Template-directed assembly is a powerful strategy for controlling the formation of supramolecular structures. Biomolecules like DNA and proteins can act as templates, guiding the assembly of this compound molecules into specific arrangements. For example, the interaction with G-quadruplex DNA provides a framework for the porphyrin to bind, influencing its orientation and stacking researchgate.net. Similarly, protein surfaces can offer binding sites that direct the organization of this compound molecules.
Electrochemical interfaces can also serve as templates for the ordered deposition and self-assembly of porphyrin derivatives. Studies have shown that the electrode potential can tune the interaction between cationic porphyrins and the electrode surface, controlling surface mobility and leading to the formation of ordered molecular layers researchgate.net. A chloride-modified copper electrode has been demonstrated as a template for the ordered deposition of this compound from solution researchgate.net.
4 Role of Structural Modifications
Modifications to the basic this compound structure can significantly impact its self-assembly behavior and interactions. Changes in the peripheral substituents can alter the charge distribution, steric hindrance, and hydrophobic/hydrophilic balance of the molecule, thereby influencing its propensity for aggregation and its interactions with other species researchgate.net.
For instance, modifying the N-methyl position of the pyridyl groups in TMPyP ligands used to assemble with G-quadruplex structures can influence the binding strength and even induce stereoinversion in catalytic applications, despite having similar external stacking modes rsc.org. The presence of bulky substituents at the meso positions of the porphyrin ring can hinder interactions with G-quadruplex structures and affect selectivity researchgate.net.
The central metal ion can also play a role, although some studies suggest that in certain interactions, like the inhibition of Aβ aggregation by TMPyP, the metal center might not be the primary factor acs.orgnih.gov. However, the metal can influence the coordination geometry and potential for axial ligation, which can impact self-assembly, particularly in the formation of metal-organic frameworks (MOFs) where metalloporphyrins act as building blocks rsc.orgdokumen.pub.
5 Kinetic vs. Thermodynamic Control
The self-assembly of supramolecular structures can be governed by either kinetic or thermodynamic control. In some cases, the processing pathway or the rate of assembly can lead to kinetically trapped structures that are not the thermodynamically most stable state rsc.org. Strategies like controlled solvent evaporation or crystallization-induced self-assembly can be used to direct the assembly towards specific kinetically favored nanostructures rsc.orgresearcher.lifenih.gov. While specific detailed research findings on kinetic vs. thermodynamic control for this compound assemblies were not extensively highlighted in the search results, the general principles of supramolecular self-assembly suggest that these factors are relevant in achieving controlled architectures with this compound derivatives.
6 Resulting Supramolecular Architectures
The controlled assembly of this compound derivatives can lead to a variety of supramolecular architectures, including nanofibers, ordered monolayers on surfaces, and potentially more complex structures when incorporated into larger systems like MOFs or peptide assemblies researchgate.netdokumen.pubacs.orgmdpi.com. The ability to control the size, shape, and organization of these assemblies is critical for tailoring their functional properties. For example, co-assembly of Fe(III)-TMPyP with peptides has been shown to produce nanofibers with catalytic activity acs.org. Interfacial self-assembly has been used to create Fe(II)-based supramolecular films with electrochromic properties mdpi.com.
Control over the supramolecular structure at interfaces, such as the formation of ordered monolayers, is influenced by factors like electrode potential, which affects the interaction between the porphyrin and the surface researchgate.net. This precise control over molecular arrangement at interfaces is vital for developing functional materials and devices.
Advanced Spectroscopic and Analytical Methodologies for Fe Tmpyp Characterization and Mechanistic Elucidation
Application of Electronic Absorption Spectroscopy for Interaction Studies
Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) region, is a fundamental tool for studying porphyrins like Fe-TMPyP. The characteristic intense Soret band and the weaker Q-bands in their spectra are highly sensitive to the electronic environment of the porphyrin macrocycle. kyushu-u.ac.jpresearchgate.netjhuapl.edu
The electronic spectrum of porphyrins is dominated by an intense absorption band near 400 nm, known as the Soret band, and several weaker bands in the 500-700 nm range, referred to as Q-bands. researchgate.netresearchgate.net These bands arise from π-π* transitions within the porphyrin macrocycle. kyushu-u.ac.jp The position and intensity of the Soret and Q-bands are sensitive to changes in the porphyrin's environment, making UV-Vis spectroscopy a powerful tool for monitoring binding events and chemical reactions. nih.gov
Upon interaction with other molecules, such as DNA or proteins, or when the central iron atom undergoes a change in its coordination sphere, significant alterations in the electronic absorption spectrum of this compound are observed. These changes can manifest as a shift in the wavelength of maximum absorbance (a redshift or blueshift), a change in the molar absorptivity (hyperchromism or hypochromism), or the appearance of new absorption bands. For instance, the binding of this compound to human serum albumin can lead to a redshift of the Soret band, indicating a change in the local environment of the porphyrin. nih.gov Similarly, the reduction of the central iron atom from Fe(III) to Fe(II) is accompanied by a noticeable shift in the Soret band. researchgate.net
Table 1: Representative Changes in the Electronic Absorption Spectrum of this compound and Related Porphyrins Upon Interaction or Reaction.
| Porphyrin | Interaction/Reaction | Soret Band (λmax, nm) | Q-Band(s) (λmax, nm) | Spectral Change | Reference |
|---|---|---|---|---|---|
| Fe(III)TMPyP | Reduction to Fe(II)TMPyP | Shift from ~422 to ~415 | Changes in intensity and position | Blueshift and color change from dark brown to bluish-green | researchgate.net |
| TSPP | Binding to Human Serum Albumin | Shift from 412 to 420 | Not specified | Redshift and hypochromism | nih.gov |
| Fe(III)THPP | Incorporation into a PMMA film | Red-shifted by ~10 nm | Broadened | Broadening and shift due to excitonic coupling | acs.org |
The distinct spectral signatures of different oxidation states of the central iron atom in this compound allow for the real-time monitoring of reaction intermediates. For example, the formation of high-valent iron-oxo species, which are key intermediates in many catalytic oxidation reactions, can be detected by the appearance of new absorption bands in the UV-Vis spectrum. The Soret band of the Fe(III) state is readily distinguishable from that of the Fe(II) state, enabling the study of redox processes. researchgate.net Furthermore, transient absorption spectroscopy can be employed to detect short-lived intermediates that are formed during photochemical or chemical reactions. acs.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed three-dimensional structure of molecules in solution. mdpi.comnih.gov For paramagnetic complexes like this compound, the unpaired electrons of the Fe(III) center significantly influence the NMR spectrum, providing valuable information about the electronic structure and the environment around the metal ion. nih.govnih.gov
The large magnetic moment of the high-spin Fe(III) ion leads to significant shifts and broadening of the NMR signals of the porphyrin protons. However, these paramagnetic effects can be exploited to gain insights into the geometry of the complex and its interactions with other molecules. Changes in the chemical shifts and relaxation rates of the porphyrin protons upon binding to a substrate can be used to map the binding site and determine the orientation of the bound molecule. frontiersin.org Two-dimensional NMR techniques, such as NOESY, can provide information about the through-space proximity of protons, aiding in the structural determination of this compound complexes. nih.gov
Resonance Light Scattering (RLS) Studies of Aggregation and Interaction
Resonance Light Scattering (RLS) is a sensitive technique for studying the aggregation of chromophores in solution. nih.govhaverford.edunih.gov When porphyrin molecules like this compound aggregate, their electronic absorption spectra often exhibit significant changes, and the RLS signal can be dramatically enhanced at wavelengths corresponding to the absorption bands of the aggregate. researchgate.net This enhancement is due to the coherent scattering from the large, ordered arrays of chromophores in the aggregate.
RLS has been successfully used to study the aggregation of various porphyrins, providing information on the size, shape, and structure of the aggregates. nih.govresearchgate.net The technique is particularly useful for detecting the early stages of aggregation, which may not be readily observable by other methods. researchgate.net By monitoring the RLS signal as a function of concentration, pH, or the presence of other molecules, the factors that promote or inhibit the aggregation of this compound can be investigated.
Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Studies in Biomolecular Interactions
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. mdpi.comnih.gov While this compound itself is not chiral, it can exhibit an induced CD spectrum upon binding to a chiral biomolecule, such as DNA or a protein. mdpi.comresearchgate.netresearchgate.net This induced CD signal provides valuable information about the binding mode and the conformational changes that occur in both the porphyrin and the biomolecule upon complex formation.
The shape and intensity of the induced CD spectrum in the Soret and Q-band regions of this compound can distinguish between different binding modes, such as intercalation between DNA base pairs or groove binding. mdpi.com Furthermore, changes in the CD spectrum of the biomolecule itself can reveal alterations in its secondary or tertiary structure upon interaction with this compound. nih.govnih.gov
Time-Resolved Spectroscopic Techniques (e.g., Stopped-Flow Spectrophotometry) for Kinetic Analysis
Time-resolved spectroscopic techniques are essential for studying the kinetics of fast reactions involving this compound. rsc.orgrug.nl Stopped-flow spectrophotometry is a widely used method for monitoring rapid reactions in solution with half-lives in the millisecond to second range. williams.eduphotophysics.com In a stopped-flow experiment, small volumes of reactant solutions are rapidly mixed, and the subsequent changes in the UV-Vis absorption or fluorescence spectrum are monitored as a function of time. nih.govnih.gov
This technique allows for the determination of rate constants for individual steps in a reaction mechanism, such as substrate binding, the formation and decay of intermediates, and product release. photophysics.comresearchgate.net By analyzing the kinetic data obtained from stopped-flow experiments under various conditions (e.g., different reactant concentrations, temperatures, and pH), a detailed understanding of the reaction mechanism can be achieved.
Table 2: Kinetic Parameters for Reactions Studied by Stopped-Flow Spectrophotometry.
| Reaction | Technique | Observed Rate Constants (kobs, s-1) | Reference |
|---|---|---|---|
| Conformational activation of α-chymotrypsin | Stopped-flow fluorescence | Values determined from fluorescence increase | nih.gov |
| NADH turnover by E. coli PGDH (with preincubation) | Stopped-flow fluorescence | 8.9 ± 0.5 and 2.2 ± 0.3 | nih.gov |
| NADH turnover by E. coli PGDH (without preincubation) | Stopped-flow fluorescence | 4.9 ± 0.3 and 1.0 ± 0.1 | nih.gov |
X-ray Absorption Spectroscopy (XAS) for Iron Coordination Environment and Oxidation State
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that probes the local electronic and geometric structure around a specific absorbing atom. mdpi.comresearchgate.net For this compound, XAS at the iron K-edge provides invaluable information about the oxidation state, coordination number, and bond distances of the iron center. The XAS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).
The XANES region, which encompasses the pre-edge and the rising edge of the absorption spectrum, is particularly sensitive to the oxidation state and coordination geometry of the iron atom. scispace.comnih.gov The energy of the absorption edge is directly related to the effective nuclear charge on the iron atom; a higher oxidation state results in a shift of the edge to higher energies. mdpi.com The pre-edge feature, which arises from 1s to 3d transitions, is formally forbidden but gains intensity through d-p mixing. The intensity and position of this pre-edge peak are diagnostic of the coordination number and geometry. For instance, a more intense pre-edge feature is typically observed for non-centrosymmetric geometries, such as a five-coordinate square pyramidal structure, compared to a centrosymmetric octahedral geometry. nih.gov
The EXAFS region, extending several hundred eV above the absorption edge, consists of oscillations that result from the interference of the outgoing photoelectron wave with waves backscattered from neighboring atoms. mdpi.comnih.gov Analysis of the EXAFS spectrum can yield precise information about the number, type, and distance of the atoms in the immediate vicinity of the iron center. mdpi.com This is crucial for determining the Fe-N bond lengths within the porphyrin macrocycle and the distances to any axial ligands.
Table 1: Representative Fe K-edge XANES Pre-edge Features for Different Iron Oxidation States and Coordination Geometries in Porphyrinic Complexes.
| Iron Species | Oxidation State | Coordination Geometry | Pre-edge Centroid Position (eV) | Pre-edge Integrated Intensity (arbitrary units) |
| [Fe(II)P] | +2 | Four-coordinate, Square Planar | ~7111.5 | Low |
| [Fe(III)PCl] | +3 | Five-coordinate, Square Pyramidal | ~7113.0 | Moderate |
| [Fe(IV)=O P] | +4 | Five-coordinate, Square Pyramidal | ~7114.5 | High |
Note: The values presented are typical for iron porphyrin complexes and may vary slightly for this compound.
Resonance Raman Spectroscopy for Vibrational Characterization of Fe=O Intermediates
Resonance Raman (RR) spectroscopy is a highly sensitive technique for studying the vibrational modes of chromophores. nih.gov By tuning the laser excitation wavelength to coincide with an electronic absorption band of the molecule, specific vibrational modes associated with that electronic transition can be selectively enhanced. This makes RR spectroscopy an ideal tool for characterizing transient and highly reactive species, such as the high-valent iron-oxo intermediates (Fe=O) formed during the catalytic cycle of this compound. nih.gov
The most critical vibrational mode for identifying an Fe=O intermediate is the Fe=O stretching vibration (ν(Fe=O)). This vibration typically appears in the 750-900 cm⁻¹ region of the RR spectrum. gre.ac.uk The definitive assignment of this band is achieved through isotopic labeling studies, where the reaction is carried out using ¹⁸O-labeled oxidants or H₂¹⁸O. The substitution of ¹⁶O with the heavier ¹⁸O isotope results in a predictable downward shift of the ν(Fe=O) frequency, typically by about 30-40 cm⁻¹. nih.gov
The precise frequency of the ν(Fe=O) stretch is sensitive to the electronic environment of the iron-oxo unit, including the nature of the porphyrin ligand and the presence of an axial ligand trans to the oxo group. springernature.com For instance, the presence of a strong axial donor ligand can weaken the Fe=O bond, leading to a lower stretching frequency. Hydrogen bonding interactions with the oxo ligand can also influence its vibrational frequency.
Table 2: Characteristic Fe=O Stretching Frequencies for High-Valent Iron-Oxo Porphyrin Intermediates Determined by Resonance Raman Spectroscopy.
| Porphyrin Complex | Axial Ligand | ν(¹⁶O) (cm⁻¹) | ν(¹⁸O) (cm⁻¹) | Δν(¹⁶O-¹⁸O) (cm⁻¹) |
| Fe(IV)=O(TMP) | None | 852 | 818 | 34 |
| Fe(IV)=O(TPP) | None | 852 | 818 | 34 |
| Fe(IV)=O(TDCPP) | Imidazole (B134444) | 828 | 792 | 36 |
Note: TMP = tetramesitylporphyrin, TPP = tetraphenylporphyrin, TDCPP = tetrakis(2,6-dichlorophenyl)porphyrin. These values are from related iron porphyrin complexes and are representative of what would be expected for this compound intermediates.
Fourier Transform Infrared (FTIR) Spectroscopy for Ligand Interactions and Surface Adsorption
Fourier Transform Infrared (FTIR) spectroscopy is a versatile technique used to identify functional groups and study intermolecular interactions by measuring the absorption of infrared radiation. mdpi.com In the context of this compound, FTIR is particularly useful for investigating the binding of axial ligands to the iron center and for studying the adsorption of the complex onto solid surfaces.
The interaction of axial ligands, such as imidazoles, pyridines, or other potential coordinating molecules, with the iron center of this compound can be monitored by changes in the vibrational spectra of both the porphyrin macrocycle and the ligand itself. nih.gov Upon coordination, the vibrational frequencies of the ligand can shift due to the formation of the Fe-ligand bond. Similarly, the out-of-plane vibrational modes of the porphyrin ring can be affected by the presence of an axial ligand.
When this compound is adsorbed onto a surface, such as silica (B1680970), titania, or carbon materials, FTIR spectroscopy can provide information about the nature of the interaction. nih.gov By comparing the FTIR spectrum of the adsorbed this compound with that of the molecule in solution, one can deduce the orientation of the molecule on the surface and the specific functional groups involved in the binding. For example, changes in the vibrational modes of the pyridyl groups of this compound can indicate their involvement in the interaction with surface hydroxyl groups. Attenuated Total Reflectance (ATR)-FTIR is a particularly useful variant for studying surface adsorption from solution in situ. nih.gov
Table 3: Characteristic Infrared Vibrational Modes of the TMPyP Ligand.
| Vibrational Mode | Wavenumber (cm⁻¹) | Description |
| C=N stretch (pyridyl) | ~1640 | Stretching vibration of the carbon-nitrogen double bond in the pyridyl rings. |
| C=C stretch (porphyrin) | ~1560 | Stretching vibration of the carbon-carbon double bonds within the porphyrin macrocycle. |
| C-N stretch and bend | ~1400-1460 | Coupled stretching and bending vibrations of the carbon-nitrogen bonds in the pyrrole rings. |
| C-H bend (pyridyl) | ~790 | Out-of-plane bending vibration of the carbon-hydrogen bonds on the pyridyl rings. |
| N-H bend (pyrrole) | ~710 | Out-of-plane bending vibration of the nitrogen-hydrogen bonds in the free-base porphyrin (not present in the iron complex). |
Note: These are characteristic frequencies for the free TMPyP ligand. Upon metallation with iron and interaction with ligands or surfaces, shifts in these bands are expected. researchgate.net
Electrochemical and Redox Chemistry of Fe Tmpyp
Cyclic Voltammetry and Electroreduction Mechanisms
Cyclic voltammetry is a key technique for probing the redox states of Fe-TMPyP. The cyclic voltammogram of FePyDP film (a supramolecular assembly of Fe(4-TMPyP) and DNA) shows characteristic redox peaks. nih.gov In studies on a modified silver electrode, cyclic voltammograms of FeTMPyP exhibit different features depending on the pH, with variations observed at pH 10, 4, and 2. researchgate.net
The electroreduction mechanisms of this compound can involve sequential electron transfer steps. On a Cu(100) electrode surface modified with chloride, only the first two reduction steps are observable within the narrow potential window. aip.orgnih.govaip.org The reduction of Fe(III)TMPyP can lead to the formation of ordered adlayers of the reduced Fe(II)TMPyP species on the electrode surface. aip.orgnih.govaip.org
Metal-Centered Redox Processes (Fe(III)/Fe(II), Fe(IV)/Fe(III))
This compound exhibits metal-centered redox processes, primarily the Fe(III)/Fe(II) couple. Cyclic voltammetry of FePyDP film shows a pair of reversible Fe(III)/Fe(II) redox peaks at -0.13 V versus Ag|AgCl in pH 7.4 PBS. nih.gov Another study on a glassy carbon electrode modified with FeTMPyP/RGNRs also observed a couple of weak redox peaks attributed to the oxidation and reduction of Fe(III)TMPyP/Fe(II)TMPyP at 0.21 V and 0.15 V. nju.edu.cn
The Fe(III)/Fe(II) redox couple is a key feature in the electrochemistry of iron porphyrins. researchgate.net The formal potential (E°') for the Fe(III)/Fe(II) couple has been reported at -0.13 V vs Ag|AgCl in pH 7.4 PBS for a FePyDP film. nih.gov For Fe(III)TMPyP, the formal potential was found to be -44 mV in one study. utexas.edu
Higher oxidation states, such as Fe(IV), can also be involved. An irreversible Fe(IV)/Fe(III) peak has been observed at +0.89 V versus Ag|AgCl in pH 7.4 PBS for FePyDP film. nih.gov Spectroelectrochemical studies have confirmed the electrochemical formation of O=Fe(IV)(4-TMPyP) through a 1e⁻ + 1H⁺ oxidation process of Fe(III)(4-TMPyP) in pH 7.4 PBS. oup.comnju.edu.cn Further oxidation of the porphyrin ring can generate the O=Fe(IV)(4-TMPyP) π-cation radical at more positive potentials. nju.edu.cn
Here is a table summarizing some reported metal-centered redox potentials for this compound:
Porphyrin π-Ring System Redox Behavior
In addition to the metal-centered redox processes, the porphyrin π-ring system of this compound can also undergo redox reactions. Voltammetric results indicate redox steps involving the π-conjugated ring system. aip.orgresearchgate.netnih.govdntb.gov.ua The oxidation of delocalized π electrons responsible for the aromatic character of the porphyrin ring can be observed electrochemically. researchgate.net
Influence of Axial Ligands and Environment on Redox Potentials
The redox potentials of this compound are significantly influenced by axial ligands and the surrounding environment, such as pH and the presence of supporting electrolytes or immobilization matrices like Nafion or DNA films.
The pH of the solution affects the predominant species of Fe(III)-TMPyP and Fe(II)-TMPyP in aqueous solutions, which in turn influences their redox properties. oup.com For instance, monomeric Fe(III)-TMPyP species like Fe(III)-TMPyP(H₂O)₂, Fe(III)-TMPyP(OH)(H₂O), and Fe(III)-TMPyP(OH)₂ are predominant in different pH ranges. oup.com Similarly, Fe(II)-TMPyP species exist as monomeric Fe(II)-TMPyP(H₂O)₂ and Fe(II)-TMPyP(OH)(H₂O) depending on the pH. oup.com
The addition of axial ligands, such as cyanide ions, can induce shifts in the redox potential of the central metal (Fe(III)/Fe(II)). oup.com Studies on other iron porphyrins have shown that the coordination of axial ligands can affect the redox potential of Fe(II)/Fe(III) couples. nih.gov For example, coordination of anionic axial ligands can cause a positive shift in reduction potentials, while neutral axial ligands can result in a negative shift. nih.gov
Immobilization in a Nafion film has been shown to cause a positive shift of the half-wave potential for ORR catalyzed by Fe(III)TMPyP, indicating an effect on the electron transfer rate and the role of protonation. researchgate.netwpmucdn.com The interaction between the sulfonic groups of Nafion and Fe(III)TMPyP has been observed. researchgate.netwpmucdn.com Similarly, the supramolecular assembly of Fe(4-TMPyP) with a DNA template in a FePyDP film affects its electrochemical behavior. nih.govnju.edu.cn
Electrocatalytic Applications and Mechanisms
This compound is known for its electrocatalytic activity in various reactions, including the oxygen reduction reaction (ORR) and the reduction and oxidation of nitric oxide (NO).
Oxygen Reduction Reaction (ORR) Electrocatalysis
This compound acts as an electrocatalyst for the oxygen reduction reaction. researchgate.netwpmucdn.comresearchgate.netelectrochemsci.orgmdpi.comresearchgate.net Iron porphyrins, including this compound, can catalyze the reduction of O₂ to H₂O via a four-electron pathway. mdpi.com The mechanism of ORR catalyzed by iron porphyrins often involves the initial reduction of Fe(III) to Fe(II), followed by reversible binding of O₂ to form a ferric superoxide (B77818) intermediate (Fe(III)(P)(O₂•⁻)). mdpi.comnih.gov The rate-determining step can be the protonation of this intermediate. nih.gov
Studies using Fe(III)TMPyP in aqueous trifluoromethane (B1200692) sulfonic acid (TFMSA) have investigated the ORR mechanism, suggesting a quasi-redox mechanism involving the formation of an intermediate bond between Fe(II)TMPyP and O₂ followed by proton-activated decomposition. researchgate.netelectrochemsci.org The role of protonation is considered crucial in the ORR mechanism catalyzed by these complexes. wpmucdn.comresearchgate.netelectrochemsci.org
The catalytic activity and mechanism are often studied by analyzing the cathodic current density, the redox potential of the catalyst, and the half-wave potential of the cathodic peak. researchgate.net The addition of Nafion ionomer to a glassy carbon electrode modified with Fe(III)TMPyP has been shown to cause a positive shift in the half-wave potential for ORR, suggesting a faster charge transfer rate and the importance of protonation. researchgate.netwpmucdn.com
Nitric Oxide (NO) Reduction and Oxidation Electrocatalysis
This compound also exhibits electrocatalytic activity towards the reduction and oxidation of nitric oxide (NO). nih.govoup.comnju.edu.cnnju.edu.cnresearchgate.netmdpi.comnih.govu-fukui.ac.jpacs.orgresearchgate.net
For NO reduction, this compound can catalyze the process, leading to the formation of NO-included iron complexes. researchgate.net The electrochemical reduction of iron porphyrin in nitrite (B80452) solution can form these complexes, which can then release NO upon oxidation. researchgate.net A FePyDP film modified electrode displayed excellent catalytic activity for NO reduction at -0.61 V versus Ag|AgCl. nih.govnju.edu.cn The catalytic current for NO reduction was enhanced at lower pH. nju.edu.cn The reaction of Fe(4-TMPyP) with NO can undergo reductive nitrosylation, forming Fe(II)(NO)(4-TMPyP). nju.edu.cnmdpi.com This complex has been shown to be stable within a certain potential range. mdpi.com
For NO oxidation, Fe(III)TMPyP has been shown to catalyze the selective oxidation of NO against nitrite. oup.comnju.edu.cnmdpi.comnih.gov This selectivity is attributed to different catalysis by high-valent iron complexes, specifically oxo-iron(IV) for NO oxidation to nitrite. nih.gov The electrogenerated O=Fe(IV)(4-TMPyP) selectively reacts with NO to produce nitrite through an electrocatalytic cycle. oup.comnju.edu.cn An anodic voltammetric wave of NO catalyzed by Fe(III)TMPyP has been observed, with the current significantly larger than the diffusion-controlled current of NO without the porphyrin. researchgate.net Spectroelectrochemical measurements suggest the formation of an iron-nitrosyl complex responsible for the catalytic oxidation of NO. researchgate.net
The electrocatalytic reduction of nitrite to nitric oxide catalyzed by Fe(III)TMPyP has been investigated, and a method for electrochemical generation of free NO from nitrite using Fe(III)TMPyP has been developed. researchgate.netu-fukui.ac.jpacs.orgresearchgate.net This process can involve the reduction of Fe(III)TMPyP in the presence of nitrite to form complexes like [Fe(II)(NO₂⁻)₂(TMPyP)]²⁺ and [Fe(II)(NO)(TMPyP)]⁴⁺. acs.orgresearchgate.net Subsequent oxidation of [Fe(II)(NO)(TMPyP)]⁴⁺ can release free NO. acs.orgresearchgate.net
Here is a table summarizing some electrocatalytic potentials and outcomes for this compound:
Peroxide Reduction Electrocatalysis (e.g., Peracetic Acid)
This compound exhibits electrocatalytic activity in the reduction of peroxide species, including peracetic acid (PAA). Studies have shown that FeTMPyP-functionalized gold nanoparticles can serve as an electrode modification for the selective electrochemical detection and electrocatalytic reduction of peroxyacetic acid. researchgate.net This modified electrode demonstrated excellent electrocatalytic behavior towards PAA reduction. researchgate.net Notably, in these studies, hydrogen peroxide (H₂O₂) did not interfere with the detection of PAA, highlighting the selectivity of the FeTMPyP-based system. researchgate.net
While the specific mechanism of this compound catalyzed PAA reduction involves complex interactions, related studies on iron-catalyzed oxidation processes using PAA and H₂O₂ provide relevant context. For instance, Fe(II) is known to react rapidly with PAA, and Fe(II)/PAA systems have been explored for the degradation of micropollutants. nih.gov These reactions can involve the formation of various reactive species, including carbon-centered radicals and Fe(IV) intermediates. nih.gov Another related iron porphyrin, FeTMPS, has been studied for its catalytic activity in the decomposition of peroxynitrite, a related peroxide species, and its mechanism has been contrasted with that of FeTMPyP, suggesting distinct reactivity profiles among iron porphyrins towards different peroxides. capes.gov.br The uptake of peroxide compounds can also be catalyzed by iron in heterogeneous systems, such as on ambient aerosol particles. copernicus.org The efficiency of oxidation processes involving peroxides can be significantly influenced by the presence of iron species and the specific peroxide used. mdpi.comfigshare.com
Electron Transfer Pathways and Kinetics in this compound Systems
Electron transfer processes are fundamental to the electrochemical and catalytic functions of this compound. The compound undergoes several distinguishable redox steps involving both the central iron metal and the porphyrin's π-conjugated ring system. researchgate.netresearchgate.net The Fe(III)/Fe(II) reduction is a key redox process for this compound. researchgate.netresearchgate.netresearchgate.net The kinetics of electron transfer in this compound systems can be influenced by various factors, including the environment and the presence of other molecules or structures. For example, gold nanoparticles have been shown to accelerate the Fe(III)TMPyP/Fe(II)TMPyP redox process when functionalized on an electrode. researchgate.net
The study of electron transfer in iron porphyrin complexes also involves understanding the different mechanisms by which electrons are transferred and the factors that govern their rates.
Inner-Sphere vs. Outer-Sphere Mechanisms
Electron transfer reactions in metal complexes generally proceed via two primary mechanisms: inner-sphere and outer-sphere electron transfer. york.ac.ukdavuniversity.orglibretexts.orgbhu.ac.in
Outer-Sphere Electron Transfer: This mechanism occurs when electron transfer takes place between two species without the formation of a direct bridge between the metal centers. york.ac.ukdavuniversity.orglibretexts.orgbhu.ac.in The coordination spheres of the reactants remain intact, and electron transfer happens through space, often facilitated by orbital overlap. davuniversity.orglibretexts.orgbhu.ac.in This mechanism is typically observed when the complexes are substitutionally inert or when no suitable bridging ligand is available. davuniversity.orgbhu.ac.in
Inner-Sphere Electron Transfer: This mechanism involves the formation of a transient bridged complex between the two reacting species. york.ac.ukdavuniversity.orglibretexts.orgbhu.ac.in A ligand from one coordination sphere acts as a bridge, facilitating the transfer of an electron from the reductant to the oxidant. davuniversity.orglibretexts.orgbhu.ac.in At least one of the complexes must be labile to allow for the formation of this bridging ligand. davuniversity.orgbhu.ac.in Atom transfer can be concomitant with electron transfer in inner-sphere processes. york.ac.uk
In the context of this compound, studies on the mediated reduction of polyhalogenated methanes and ethanes by this compound have suggested that the reaction mechanism is consistent with an outer-sphere electron transfer process. oup.com
Role of Protonation in Electron Transfer
Protonation plays a significant role in the electron transfer chemistry of porphyrins and iron porphyrins, influencing their redox properties and reactivity. nih.govuva.nl Electron transfer reactions coupled with protonation changes are known as proton-coupled electron transfer (PCET). nih.gov In many PCET reactions, the proton and electron are transferred in a single concerted step, referred to as concerted proton-electron transfer (CPET). nih.gov
The protonation state of the porphyrin macrocycle or ligands can alter the electronic structure and thereby affect the redox potentials of the metal center. uva.nl For iron porphyrins, protonation can be involved in various steps of catalytic cycles, including the activation of substrates or intermediates. chemrxiv.orgosti.gov For instance, ferryl protonation in oxoiron(IV) porphyrins has been shown to be important in oxygen transfer reactions, occurring via a solvent proton-coupled hydrogen atom transfer. osti.gov While specific data on the effect of protonation on electron transfer rates or mechanisms solely for this compound in all contexts is not extensively detailed in the provided results, the general principle that protonation significantly impacts the electron transfer behavior of iron porphyrins is well-established. nih.govuva.nlchemrxiv.orgosti.govuni-freiburg.de
Electron Tunneling in Supramolecular Assemblies
Electron tunneling is a quantum mechanical phenomenon where an electron can pass through a potential energy barrier even if it does not have sufficient energy to overcome it classically. This mechanism becomes particularly relevant in systems where redox centers are separated by a distance, such as in biological systems or designed supramolecular assemblies. worldscientific.com
This compound has been incorporated into supramolecular assemblies, and electron transfer within these structures has been investigated. For example, a stable film was prepared through the supramolecular interaction between water-soluble Fe(4-TMPyP) and a DNA template. nju.edu.cn In this Fe(4-TMPyP)-DNA assembly, electron transfer across the double-strand of DNA was expected to occur by an "electron tunneling" mechanism. nju.edu.cn This highlights the potential for this compound to participate in long-range electron transfer processes when integrated into organized supramolecular architectures. Ionic porphyrins like this compound are often used as water-soluble electron-transfer photosensitizers in various solution-phase and supramolecular assemblies. researchgate.net The efficiency of electron tunneling in supramolecular systems can depend on the nature of the intervening medium and the distance between the donor and acceptor. nih.govacs.org
Catalytic Activity and Reaction Mechanisms of Fe Tmpyp
Biomimetic Catalysis of Peroxidase-like Reactions
Fe-TMPyP acts as a biomimetic catalyst for peroxidase-like reactions, facilitating the oxidation of various substrates in the presence of hydrogen peroxide. This activity is comparable to that of natural peroxidase enzymes. nih.govjst.go.jprsc.orgacs.org
Substrate Oxidation (e.g., Pyrogallol (B1678534), Olefins, Hydrocarbons)
This compound catalyzes the oxidation of diverse organic substrates. It has been shown to be effective in the oxidation of pyrogallol, leading to the formation of purpurogallin, with high catalytic activity and substrate binding affinity when immobilized on graphene. escholarship.orgresearchgate.net This indicates its potential in mimicking the activity of natural peroxidases like horseradish peroxidase (HRP) in such reactions. escholarship.orgresearchgate.net Furthermore, this compound has been explored in the oxidation of olefins, such as styrene, and hydrocarbons, like cyclohexane, often when incorporated into frameworks like metal-organic frameworks (MOFs) to enhance stability and recyclability. rsc.org In the presence of hydrogen peroxide, this compound, along with Fe³⁺, can facilitate the oxidation of compounds like dihydronaphthalene (DHN) to juglone. researchgate.net
Hydrogen Peroxide Activation and Decomposition
A key aspect of this compound's peroxidase-like activity is its ability to activate and decompose hydrogen peroxide. The reaction between Fe(III)TMPyP and hydrogen peroxide leads to the formation of high-valent oxoiron(IV) intermediates. nih.govnih.govresearchgate.netacs.org This process is crucial for the subsequent oxidation of substrates. The mechanism involves the oxidation of Fe(III)TMPyP by H₂O₂ to produce an oxoiron(IV) porphyrin radical cation, [(TMPyP)•⁺Fe(IV)=O], which is a highly reactive intermediate. nih.govnih.govresearchgate.net This intermediate can then decay to form the ferryl intermediate, TMPyPFe(IV)=O. nih.govnih.gov The rate constant for the reaction between Fe(III)TMPyP and H₂O₂ to form the oxoiron(IV) species has been determined. nih.govnih.govresearchgate.net
Catalysis of Reactive Oxygen and Nitrogen Species Decomposition
This compound is also known for its catalytic activity in the decomposition of reactive oxygen species (ROS) and reactive nitrogen species (RNS), particularly superoxide (B77818) and peroxynitrite. princeton.eduflogen.orgnju.edu.cnrsc.orgrsc.orgnih.govpnas.org
Superoxide Dismutation
This compound exhibits superoxide dismutase (SOD) mimetic activity, catalyzing the disproportionation of superoxide radicals (O₂•⁻). princeton.edursc.orgrsc.org This activity is crucial for detoxifying superoxide, a key ROS involved in various pathological processes. tandfonline.comacs.org Fe(III) N-methylpyridylporphyrins, including FeTMPyP, have shown high catalytic rate constants for superoxide dismutation, comparable to those of their manganese analogs. tandfonline.com The mechanism is suggested to involve an inner-sphere reaction. acs.org
Peroxynitrite Isomerization and Decomposition
This compound is an efficient catalyst for the decomposition of peroxynitrite (ONOO⁻), a potent and cytotoxic RNS formed from the reaction of nitric oxide and superoxide. capes.gov.brresearchgate.netnih.govjneurosci.orgnih.govpnas.orgrsc.orgspandidos-publications.compnas.orgresearchgate.net The catalytic action of this compound primarily leads to the isomerization of peroxynitrite to the less harmful nitrate (B79036) (NO₃⁻). researchgate.netrsc.orgspandidos-publications.com This decomposition is vital in mitigating peroxynitrite-mediated tissue damage and pathology. pnas.orgspandidos-publications.comresearchgate.net
Formation and Reactivity of OxoFe(IV)TMPyP Intermediates
The mechanism of peroxynitrite decomposition catalyzed by this compound involves the formation of oxoiron(IV) intermediates. Fe(III)TMPyP reacts rapidly with peroxynitrite to produce oxoFe(IV)TMPyP and nitrogen dioxide (NO₂). capes.gov.brresearchgate.net This oxoFe(IV) porphyrin intermediate is central to the catalytic cycle. researchgate.netspandidos-publications.com While the exact mechanisms can be complex and involve multiple pathways, the formation of the oxoFe(IV) species through one-electron oxidation of the catalyst by peroxynitrite is a key step. researchgate.netspandidos-publications.com This intermediate can then react further with peroxynitrite or other species, ultimately leading to the decomposition of peroxynitrite and regeneration of the Fe(III) catalyst. capes.gov.brresearchgate.net Studies have characterized the reactivity of these oxoFe(IV) intermediates, highlighting their role in the catalytic decomposition process. princeton.educapes.gov.brresearchgate.net
Interactive Data Tables
(Note: The following tables are presented in a static format. In an interactive implementation, these would allow for sorting, filtering, and potentially visualization of the data.)
Table 1: Catalytic Activity of this compound in Superoxide Dismutation
| Catalyst | Reaction | Rate Constant (M⁻¹ s⁻¹) | Conditions | Source |
| Fe(III)TMPyP | O₂•⁻ Dismutation | 1.9 × 10⁷ | Aqueous | capes.gov.br |
| Fe(III)TM-4-PyP⁵⁺ | O₂•⁻ Dismutation | ~10⁷.20 (log kcat) | Aqueous | tandfonline.com |
Table 2: Reactions and Rate Constants involving this compound and Peroxynitrite
| Reactants | Products | Rate Constant (M⁻¹ s⁻¹) | Source |
| Fe(III)TMPyP + ONOO⁻ | oxoFe(IV)TMPyP + NO₂ | ~5 × 10⁷ | capes.gov.br |
| oxoFe(IV)TMPyP + ONOO⁻ | Products (decomp.) | 1.8 × 10⁶ | capes.gov.br |
Table 3: Formation Rate Constant of OxoFe(IV) Intermediate from Fe(III)TMPyP and H₂O₂
| Reactants | Intermediate Formed | Rate Constant (M⁻¹ s⁻¹) | Source |
| Fe(III)TMPyP + H₂O₂ | [(TMPyP)•⁺Fe(IV)=O] | 4.5 × 10⁴ | nih.gov |
| Fe(III)TMPyP + H₂O₂ | [(TMPyP)•⁺Fe(IV)=O] | 4.3 × 10⁴ | nih.govresearchgate.net |
Competition between Reaction Pathways
In catalytic processes involving this compound, the reaction outcome can be influenced by the competition between different reaction pathways. For instance, in the catalytic decomposition of peroxynitrite (ONOO⁻) by this compound, two distinct pathways have been shown to operate. researchgate.netacs.org Fe(III)TMPyP reacts rapidly with ONOO⁻ to generate oxoFe(IV)TMPyP and NO₂, with a reported rate constant of approximately 5 × 10⁷ M⁻¹ s⁻¹. researchgate.netacs.org The oxoFe(IV) porphyrin can subsequently react with ONOO⁻ itself, a pathway that becomes predominant under conditions where ONOO⁻ is in excess relative to Fe(III)TMPyP. acs.org This competition between the initial reaction of Fe(III)TMPyP with ONOO⁻ and the subsequent reaction of the oxoFe(IV) intermediate with ONOO⁻ contributes to the observed non-linear relationship between the catalytic rate (kcat) and the concentration of ONOO⁻. acs.org
Competition between heterogeneous and homogeneous pathways has also been discussed in the context of the four-electron reduction of oxygen (O₂) to water catalyzed by this compound. researchgate.net
Oxidation Catalysis of DNA Models
This compound has been demonstrated to catalyze the oxidation and cleavage of DNA and DNA models. researchgate.netnih.govacs.org This activity is particularly relevant in the context of oxidative stress and potential therapeutic applications. Studies using DNA duplex models have explored the mechanisms by which this compound induces DNA damage. researchgate.net
Influence of Axial Ligands and pH on Reactivity
The reactivity of metalloporphyrins, including this compound, is significantly influenced by factors such as axial ligands and pH. While the provided text primarily discusses the influence of axial ligands and pH on the reactivity of related porphyrin systems or in different catalytic contexts, the principles are applicable to this compound's interaction with DNA models.
For instance, the strength of axial ligands can impact the O-O bond cleavage and the stabilization of intermediates in catalytic cycles. acs.orgnih.govuga.edu In the context of DNA oxidation, the nature of the proximal axial ligand can direct the oxidation reactivity of metalloporphyrins. researchgate.net For manganese porphyrins, the proximal ligand can be controlled by modulating the pH of the reaction. researchgate.net Although this compound is known to exist as a µ-oxo species in basic and neutral media, which might suggest insensitivity to pH, studies on its oxidation of a DNA model showed that the oxidation products did not vary significantly between pH 6 and pH 8. researchgate.net This contrasts with the pH-sensitive reactivity observed for Mn-TMPyP in DNA oxidation, where different pH values favored either electron transfer or oxygen atom transfer pathways. researchgate.net
The pH also influences the catalytic reduction of nitric oxide by Fe(4-TMPyP) immobilized on a modified electrode, with the catalytic current enhanced at lower pH. mdpi.comnju.edu.cn
Electron Transfer (ET) and Oxygen Atom Transfer (OAT) Pathways
The oxidation of DNA models catalyzed by metalloporphyrins like this compound can proceed via electron transfer (ET) and oxygen atom transfer (OAT) pathways. researchgate.net In studies comparing this compound and Mn-TMPyP in the oxidation of a DNA duplex model, Mn-TMPyP/KHSO₅ showed pH-dependent reactivity, with OAT products dominating at pH 8 and ET products being more prevalent at pH 6. researchgate.net While the oxidation products of the DNA model by this compound did not show significant variation with pH between 6 and 8, suggesting a less pH-sensitive mechanism compared to Mn-TMPyP, both ET and OAT are potential pathways in such oxidation reactions. researchgate.net OAT is a key pathway discussed in the context of high-valent iron-oxo porphyrins reacting with substrates. nih.gov
Mechanistic Investigations of Catalytic Cycles
Detailed mechanistic investigations have been conducted to elucidate the catalytic cycles of this compound in various reactions, including oxygen reduction and the decomposition of reactive nitrogen and oxygen species. acs.orgnih.govnih.govcapes.gov.br These studies often involve the identification of transient intermediates and the determination of kinetic parameters.
Intermediate Species Identification (e.g., Fe(IV)=O, π-radical cations)
A key aspect of understanding the catalytic mechanisms of this compound is the identification of intermediate species formed during the reaction cycle. High-valent oxoiron(IV) species, often represented as Fe(IV)=O, and porphyrin π-radical cations are commonly proposed as crucial intermediates in the catalytic mechanisms of iron porphyrins, mimicking intermediates found in heme enzymes like cytochrome P450. nih.govresearchgate.netnih.govacs.org
Using techniques like stopped-flow spectrophotometry, intermediates have been detected and characterized. For example, the reaction of Fe(III)-4-TMPyP with meta-chloroperbenzoic acid (mCPBA) revealed the formation of an intermediate displaying spectral characteristics (Soret band at 402 nm and absorbance at 673 nm) typical of a porphyrin π-radical cation. acs.orgnih.govnih.gov This intermediate was assigned the formulation [OFe(IV)-4-TMPyP]⁺, indicating an oxoiron(IV) porphyrin π-radical cation species. acs.orgnih.govnih.govcolab.ws This species was subsequently transformed into the well-characterized Fe(IV)=O-4-TMPyP. nih.govnih.gov The oxoiron(IV) porphyrin intermediate has also been identified in the catalytic decomposition of peroxynitrite by Fe(III)TMPyP. researchgate.netacs.orgnju.edu.cn
Kinetic Parameters and Rate-Determining Steps
Kinetic studies provide essential information about the rates of individual steps within a catalytic cycle and help identify the rate-determining step. For the reaction of Fe(III)-4-TMPyP with mCPBA, stopped-flow spectrophotometry allowed for the determination of kinetic parameters for the formation and decay of the intermediate [OFe(IV)-4-TMPyP]⁺. nih.govnih.gov Global analysis yielded a second-order rate constant of (1.59 ± 0.06) × 10⁷ M⁻¹ s⁻¹ for the formation of this intermediate, followed by a first-order decay with a rate constant of 8.8 ± 0.1 s⁻¹. nih.govnih.gov
In the context of C-H hydroxylation reactions catalyzed by the [OFe(IV)-4-TMPyP]⁺ intermediate, a very large second-order rate constant of (3.6 ± 0.3) × 10⁶ M⁻¹ s⁻¹ was observed for the hydroxylation of xanthene. nih.gov The rates for C-H hydroxylation of various substrates showed a correlation with the scissile C-H bond energy, suggesting a homolytic hydrogen abstraction transition state. nih.gov
Kinetic parameters have also been determined for the catalytic activity of FeTMPyP in other systems. For instance, when immobilized on graphene, FeTMPyP shows peroxidase-like activity with a kcat value of 545 min⁻¹ and a KM of 0.96 mM for pyrogallol oxidation. nih.govicp.ac.ru The catalytic efficiency (kcat/KM) was reported as 5.7 × 10⁵ M⁻¹ min⁻¹. nih.govicp.ac.ru
In the catalytic decomposition of peroxynitrite by Fe(III)TMPyP, the reaction of Fe(III)TMPyP with ONOO⁻ to produce oxoFe(IV)TMPyP and NO₂ is a rapid step. researchgate.netacs.org While the oxoFe(IV) porphyrin is relatively unreactive towards NO₂ and NO₂⁻, its reaction with ONOO⁻ is also a part of the catalytic cycle. acs.org
The following table summarizes some reported kinetic parameters for this compound in different catalytic reactions:
| Reaction | Catalyst Form | Substrate | Parameter (Units) | Value | Citation |
| Formation of [OFe(IV)-4-TMPyP]⁺ from Fe(III)-4-TMPyP + mCPBA | Solution | mCPBA | k₁ (M⁻¹ s⁻¹) | (1.59 ± 0.06) × 10⁷ | nih.govnih.gov |
| Decay of [OFe(IV)-4-TMPyP]⁺ | Solution | - | k₂ (s⁻¹) | 8.8 ± 0.1 | nih.govnih.gov |
| C-H Hydroxylation by [OFe(IV)-4-TMPyP]⁺ | Solution | Xanthene | k₃ (M⁻¹ s⁻¹) | (3.6 ± 0.3) × 10⁶ | nih.gov |
| Peroxynitrite Decomposition | Fe(III)TMPyP | ONOO⁻ | k (M⁻¹ s⁻¹) | ≈ 5 × 10⁷ | researchgate.netacs.org |
| Pyrogallol Oxidation | FeTMPyP-graphene | Pyrogallol | kcat (min⁻¹) | 545 | nih.govicp.ac.ru |
| Pyrogallol Oxidation | FeTMPyP-graphene | Pyrogallol | KM (mM) | 0.96 | nih.govicp.ac.ru |
| Pyrogallol Oxidation | FeTMPyP-graphene | Pyrogallol | kcat/KM (M⁻¹ min⁻¹) | 5.7 × 10⁵ | nih.govicp.ac.ru |
| Reaction with H₂O₂ (Intermediate Formation) | Fe(III)TMPyP | H₂O₂ | k (mol/L/s) | 4.3 x 10⁴ | researchgate.net |
| Superoxide Dismutation | Fe(III)TMPyP | O₂⁻• | k (M⁻¹ s⁻¹) | 1.9 × 10⁷ | acs.org |
Role of Oxidation State Accessibility
The catalytic activity of this compound is strongly influenced by the ability of the iron center to cycle through various oxidation states. Iron porphyrins, in general, can exist in a range of formal oxidation states, commonly Fe2+ and Fe3+, but can also access higher states such as Fe4+ and even transiently Fe5+ under catalytic conditions mdpi.comacs.orgacs.org. This facile change in oxidation state is crucial for mediating redox reactions researchgate.net.
In the context of catalytic reactions, the accessibility of a second energetically accessible oxidation state is important for the metal ion to facilitate the reaction tandfonline.com. For instance, in the catalytic decomposition of peroxynitrite (ONOO-), Fe(III)TMPyP reacts rapidly to form an oxoiron(IV) porphyrin species, oxoFe(IV)TMPyP acs.orgcapes.gov.br. This intermediate, where iron is in a higher oxidation state, is a key player in the catalytic cycle acs.orgpnas.org. The ability of this compound to transition between Fe(III) and Fe(IV) is central to its function as a peroxynitrite decomposition catalyst acs.orgcapes.gov.br.
The stability and accessibility of these different oxidation states are influenced by the porphyrin ligand environment. For this compound, the cationic nature of the pyridinium (B92312) groups at the meso positions affects its interaction with substrates and its redox properties. The ability of iron to support formal oxidation states ranging from -II to +VI suggests its potential in both reductive and oxidative catalytic processes acs.org.
Computational Support for Proposed Mechanisms
Computational studies, particularly using density functional theory (DFT), play a vital role in understanding the intricate reaction mechanisms catalyzed by this compound and the role of its electronic structure and oxidation states. These studies can provide insights into reaction pathways, transition states, and the energetics of intermediates that are difficult to probe experimentally.
Theoretical studies have been employed to investigate the catalytic efficiency of iron centers in processes like the electrochemical reduction of nitrite (B80452), suggesting that a decrease in the Gibbs free energy of nitrite adsorption on single-iron atoms contributes to high catalytic efficiency researchgate.net. While these studies may not always focus specifically on this compound, they provide a theoretical framework for understanding the behavior of iron in similar porphyrinic systems.
Computational methods, such as periodic density functional theory (PDFT), have been used to study the properties of porphyrins, including metalated porphyrins like FeTPyP (a related compound), on surfaces, providing insights into their electronic structure and interactions mdpi.com. These calculations can help elucidate how the porphyrin structure and the central metal influence properties relevant to catalysis.
Kinetic simulations, often informed by experimental data, are also used to model the complex reaction networks involved in this compound catalyzed reactions. For example, kinetic simulations have been used to explore plausible pathways and account for the observed rates in the catalytic decomposition of peroxynitrite by related iron porphyrins, suggesting the involvement of specific intermediates and reaction steps capes.gov.brnih.gov.
Computational approaches can help to confirm or refine proposed reaction mechanisms by calculating the energy barriers for different possible pathways. Although specific detailed computational studies solely focused on the complete catalytic cycle of this compound for a particular reaction were not extensively detailed in the search results, the application of DFT and kinetic simulations to related metalloporphyrin systems underscores their importance in providing theoretical support for understanding the role of oxidation states and reaction mechanisms in this compound catalysis capes.gov.brnih.govmdpi.com.
Computational studies can also explore how the electronic and structural properties of this compound, influenced by its oxidation state and coordination environment, facilitate specific steps in a catalytic cycle, such as substrate binding, activation, and product release. The ability to model these processes computationally is essential for a comprehensive understanding of this compound's catalytic function.
Key Reaction Rates in Peroxynitrite Decomposition Catalysis (FeTMPS example, related to FeTMPyP) capes.gov.brnih.gov
| Reaction | Rate Constant (M-1s-1) |
| Fe(III)TMPS + ONOO- → oxoFe(IV)TMPS + NO2 | 1.3 x 105 |
| oxoFe(IV)TMPS + NO2 → Fe(III)TMPS + NO3- | 1.7 x 107 |
| oxoFe(IV)TMPS + ONOO- → oxoFe(IV)TMPS + NO3- | 2.4 x 104 |
| oxoFe(IV)TMPS + NO2 (cage return) → Fe(III)TMPS + NO3- | 5.4 x 104 |
| Fe(III)TMPS + NO2- → Fe(II)TMPS (?) | 1.4 x 104 |
Note: While these rates are for FeTMPS, the mechanisms of peroxynitrite decomposition catalyzed by FeTMPS and FeTMPyP differ, highlighting the influence of the porphyrin ligand on the reaction pathway. capes.gov.brnih.gov
Interactions of Fe Tmpyp with Biomolecules
DNA Binding Studies
The interaction of Fe-TMPyP with deoxyribonucleic acid (DNA) is multifaceted, involving several distinct binding modes and being influenced by various environmental factors. These interactions can lead to conformational changes in the DNA structure and even catalytic cleavage of the phosphodiester backbone.
This compound interacts with double-stranded DNA (dsDNA) through three primary modes: intercalation, groove binding, and external or outside stacking. The preferred mode of binding is not mutually exclusive and can be influenced by factors such as the DNA sequence, ionic strength of the solution, and the concentration of the porphyrin itself. nih.gov
Intercalation: This mode involves the insertion of the planar porphyrin macrocycle between adjacent base pairs of the DNA double helix. This type of interaction is more common in G-C rich regions of DNA. nih.gov Intercalation typically leads to significant structural perturbations of the DNA, such as unwinding and lengthening of the helix. nih.gov
Groove Binding: this compound can also bind non-covalently within the grooves of the DNA helix. DNA footprinting studies have revealed that Fe(III)-TMPyP preferentially binds to the A-T rich regions of DNA within the minor groove. nih.gov This interaction is primarily driven by electrostatic forces between the positively charged pyridyl groups of the porphyrin and the negatively charged phosphate backbone of DNA.
External Stacking: This mode involves the porphyrin molecule stacking on the exterior of the DNA helix, often interacting with the phosphate backbone. In the context of more complex DNA structures like G-quadruplexes, which can form in telomeric regions, this compound and its analogues have been shown to bind via end-stacking on the terminal G-quartets. rsc.orgnih.gov
The versatility in binding modes allows this compound to target a variety of DNA structures and sequences.
The specific DNA sequence and the ionic environment play crucial roles in modulating the binding of this compound.
DNA Sequence: As noted, there is a marked preference for different binding modes depending on the base pair composition. Fe(III)-TMPyP favors binding to A-T rich regions via the minor groove, while intercalation is more associated with G-C rich sequences. nih.gov Studies on the free base porphyrin have shown that as ionic strength increases, the porphyrin can relocate from GC-rich to AT-rich regions. nih.gov While the total amount of bound TMPyP may not differ significantly between DNAs of various base compositions, the ratio of binding forms is dependent on the AT/GC ratio. nih.gov
Ionic Strength: The concentration of ions in the solution significantly affects the electrostatic interactions between the cationic porphyrin and the anionic DNA. An increase in ionic strength generally leads to a decrease in the binding affinity, primarily by shielding the electrostatic attractions. researchgate.net Specifically, increasing the concentration of monovalent ions inhibits the intercalation of TMPyP. nih.gov Conversely, a decrease in ionic strength can enhance the binding efficiency. researchgate.net Studies on related Fe(II)-containing porphyrins have shown that the binding mode can shift from outside random binding at low ionic strength to a semi-intercalated state at higher ionic strength. researchgate.net
The strength of the interaction (binding affinity) and the ratio of porphyrin molecules to DNA binding sites (stoichiometry) are key parameters in understanding these complexes. These are often determined using spectroscopic techniques like UV-Vis and circular dichroism, as well as fluorescence spectroscopy. researchgate.netnih.gov
For metalloporphyrins, including analogues of this compound, binding constants (K) with G-quadruplex DNA are typically found to be in the range of 10⁶–10⁷ M⁻¹. nih.govmdpi.com The stoichiometry of these interactions can vary. For instance, some studies propose a 2:1 ratio of porphyrin to G-quadruplex, with one molecule binding at each end. nih.gov Other analyses of metal-TMPyP complexes with G-quadruplexes have suggested stoichiometric ratios of 3:1 or 4:1 (ligand-GQ). mdpi.com
| Complex | DNA Type | Binding Constant (K) | Stoichiometry (Porphyrin:DNA) | Source |
|---|---|---|---|---|
| Mn(III)TMPyP | G-Quadruplex | - | - | nih.gov |
| Cu(II)TMPyP | G-Quadruplex (T4GnT4) | - | 2:1 | nih.gov |
| Pd(II)TMPyP | G-Quadruplex | 10⁶–10⁷ M⁻¹ | - | nih.gov |
| Various Metal-TMPyP | G-Quadruplex | 10⁶–10⁷ M⁻¹ | 3:1 and 4:1 | mdpi.com |
| FeTOEtPyP4 | Calf Thymus DNA (µ=0.02) | 4.5 x 10⁵ M⁻¹ | - | researchgate.net |
| FeTButPyP4 | Calf Thymus DNA (µ=0.02) | 1.1 x 10⁵ M⁻¹ | - | researchgate.net |
The binding of this compound to DNA is not a passive event; it actively induces conformational changes in the DNA structure. These changes can be monitored by techniques such as circular dichroism (CD) spectroscopy, which is highly sensitive to the helical structure of DNA. nih.gov
One of the most notable properties of this compound is its ability to cleave the phosphodiester backbone of DNA, acting as a chemical nuclease. This activity can occur under different conditions, with or without the need for external activating agents.
Studies have shown that Fe(III)-TMPyP can nick DNA without any added co-reactants. nih.gov It can degrade DNA within minutes, even without light irradiation, although the extent of degradation is enhanced by exposure to light. nih.gov The proposed mechanism for this chemically activated cleavage involves the generation of reactive oxygen species (ROS). It is thought that a redox reaction between the iron center of the porphyrin and molecular oxygen produces a reduced form of oxygen, such as the superoxide (B77818) radical, which then attacks the DNA backbone. nih.gov
Furthermore, in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂), iron porphyrins are known to be effective DNA cleavage agents. researchgate.netnih.gov The mechanism is believed to involve the formation of a high-valent iron-oxo species, which is a powerful oxidant capable of abstracting hydrogen atoms from the deoxyribose sugar, leading to strand scission.
Protein Binding Studies
In addition to DNA, this compound and related porphyrins interact with proteins, particularly abundant plasma proteins like serum albumin. These interactions are crucial for the transport and bioavailability of porphyrins in biological systems. The binding of porphyrins to proteins like human serum albumin (HSA) or bovine serum albumin (BSA) has been investigated using spectroscopic and molecular docking techniques. nih.gov
The interaction between TMPyP derivatives and serum albumins is typically driven by a combination of hydrophobic and electrostatic forces. nih.gov The porphyrin can bind within specific sites on the albumin molecule, such as the tryptophan residue-containing hydrophilic binding site. nih.gov This binding is generally a static process that quenches the intrinsic fluorescence of the protein's tryptophan residues. nih.gov
Binding to albumin can induce conformational changes in the protein's secondary structure. researchgate.net For example, a reduction in the α-helix content of the protein upon porphyrin binding has been observed. researchgate.net The binding affinity is often moderate, with binding constants for related cationic porphyrins to HSA in the range of 10⁴–10⁵ M⁻¹, which is favorable for potential therapeutic applications as it allows for transport and subsequent release. researchgate.netmdpi.com
| Porphyrin | Protein | Binding Constant (K) | Primary Driving Force | Source |
|---|---|---|---|---|
| mTHPP | HSA | ~10⁴–10⁵ M⁻¹ | Hydrophobic, Hydrogen Bonding | researchgate.net |
| TMPyP4 | HSA | ~10⁴–10⁵ M⁻¹ | - | researchgate.net |
| TMPyP4 | BSA | - | Hydrophobic, Electrostatic | nih.gov |
| 4-TPyP | HSA | ~10⁴ M⁻¹ | Electrostatic, Hydrophobic | mdpi.com |
Interaction with Specific Proteins (e.g., PrP)
This compound, or meso-tetra(4-N-methylpyridyl)porphine iron(III), is a cationic tetrapyrrole that has been identified as a ligand for the cellular prion protein (PrPC) nih.govnih.gov. Research indicates that it directly interacts with the C-terminal structured domain of PrPC mednexus.org. This interaction is significant because it has been shown to inhibit the replication of multiple prion strains in both in-vitro and cellular models nih.govresearchgate.net. By binding to PrPC, which is the common substrate in any prion replication process, this compound can block the conformational conversion of the protein into its disease-associated isoform, PrPSc nih.gov. The binding mechanism involves the stacking and interrelation of the cyclic tetrapyrrole with the N-terminal of the prion protein researchgate.net. This interaction allows this compound to produce a dual effect: it not only blocks the replication of prions but also inhibits toxic activities mediated by PrPC nih.govmednexus.org.
Binding Sites and Affinities
Nuclear Magnetic Resonance (NMR) studies have precisely identified the binding site of this compound on the human prion protein researchgate.net. The compound docks onto a shallow cleft formed by the C-terminus of the α3 helix and the first β-strand of the protein's globular domain nih.gov. More specifically, the residues identified as the binding site are located at the C-terminal of helix 3 and within the loop connecting residues 160-180 researchgate.net. The affinity of this interaction has been quantified, revealing a dissociation constant (KD) of 4.52 µM, which is indicative of a moderately strong binding interaction suitable for a pharmacological chaperone researchgate.net.
| Compound | Target Protein | Binding Site | Dissociation Constant (KD) |
|---|---|---|---|
| This compound | Human Prion Protein (PrPC) | C-terminus of α3 helix and loop (residues 160-180) | 4.52 µM |
Effects on Protein Folding and Stability
The binding of this compound to the prion protein has a significant stabilizing effect on the protein's native structure nih.govresearchgate.net. It acts as a "pharmacological chaperone" for PrPC, effectively lowering the ground state energy of its native conformation mednexus.org. This stabilization occurs both thermodynamically and kinetically, making the correctly folded PrPC conformation more stable and less susceptible to misfolding into the pathogenic PrPSc isoform nih.govresearchgate.net. By stabilizing the native fold, this compound reshapes the energy landscape for the protein's folding and aggregation researchgate.net. This action inhibits the formation of stable, misfolded dimeric structures and favors the recovery of the native fold researchgate.net. This chaperoning activity is crucial for its anti-prion effects, as it hinders the initial misfolding event that triggers the disease cascade mednexus.org.
Interactions with Membrane-Mimetic Systems (e.g., Micelles)
Binding Constants and Electrostatic/Hydrophobic Contributions
The interaction of this compound with membrane-mimetic systems like micelles is predominantly governed by electrostatic forces researchgate.networldscientific.com. Studies on the closely related TMPyP in the presence of different types of surfactants show that the interaction is strongest with anionic micelles, such as those formed by sodium dodecyl sulfate (SDS) researchgate.networldscientific.com. In contrast, the interaction is significantly smaller with neutral surfactants (like TRITON X-100) and zwitterionic surfactants researchgate.networldscientific.com. This difference highlights the primary role of the electrostatic attraction between the cationic porphyrin and the negatively charged surface of anionic micelles researchgate.networldscientific.com. While hydrophobic interactions also contribute to the binding, the electrostatic component is the major factor researchgate.netnih.gov. The interaction with SDS can lead to the formation of a new, surface-active porphyrin-surfactant complex researchgate.net.
| Micelle Type | Primary Driving Force of Interaction with this compound | Observed Effect |
|---|---|---|
| Anionic (e.g., SDS) | Strong Electrostatic Attraction | Binding and potential aggregation |
| Zwitterionic (e.g., HPS) | Moderate Electrostatic Interaction | Reduced binding, no aggregation |
| Nonionic (e.g., TRITON X-100) | Weak Interaction (likely hydrophobic) | Minimal binding, no aggregation |
Influence on this compound Aggregation Behavior
In aqueous solutions at physiological pH, Fe(III) complexes of TMPyP are known to exist predominantly as dimers researchgate.net. The presence of membrane-mimetic systems can significantly influence this aggregation behavior. When interacting with neutral (TRITON X-100) or zwitterionic (HPS) micelles, no significant aggregation of the porphyrin is observed; its state is similar to that in a pure aqueous solution researchgate.networldscientific.com. However, the strong electrostatic interaction with anionic SDS micelles can promote changes in its aggregation state researchgate.networldscientific.com. At different concentrations of SDS, a complex equilibrium exists, involving free this compound, porphyrin monomers bound to the micelles, and distinct this compound-SDS aggregates researchgate.netresearchgate.net. This can lead to macroscopic phase transitions, including precipitation and subsequent redissolution of the porphyrin-surfactant complexes as the surfactant concentration changes researchgate.net.
Supramolecular Assemblies and Material Integration of Fe Tmpyp for Functional Systems
DNA-Porphyrin Hybrid Materials
The unique electrostatic and structural relationship between the cationic Fe-TMPyP and the anionic phosphate backbone of DNA enables the formation of sophisticated hybrid materials. These materials leverage the DNA scaffold to organize the porphyrin units, creating functional films with tailored electrocatalytic properties.
DNA-bound porphyrin films are typically constructed using a layer-by-layer self-assembly technique. This process involves the alternating deposition of a cationic polymer and the anionic DNA, which serves as a template. The positively charged this compound molecules are then incorporated into this matrix, binding to the DNA template primarily through electrostatic interactions and potential intercalation.
In one method, a supramolecular assembly film, designated as Fe(4-TMPyP)-DNA-PADDA (FePyDP), was created. This involved the assembly of the cationic this compound into a DNA template, demonstrating a structured method for immobilizing the porphyrin on an electrode surface. mdpi.com The resulting films exhibit a direct electron transfer between the this compound and the electrode, a crucial characteristic for electrocatalytic applications. mdpi.com Cyclic voltammetry of these films shows the characteristic Fe(III)/Fe(II) redox peaks, confirming the electrochemical activity of the immobilized porphyrin. mdpi.com
The integration of this compound within a DNA scaffold produces hybrid films with notable electrocatalytic capabilities. These films have been shown to effectively catalyze the redox reactions of various small molecules.
For instance, the FePyDP film demonstrates excellent catalytic activity for both the reduction and oxidation of nitric oxide (NO). mdpi.com The reduction of NO occurs at a potential of –0.61 V (vs. Ag|AgCl), while the oxidation takes place at +0.89 V. mdpi.com The mechanism for NO reduction is identified as a CEC (Chemical-Electrochemical-Chemical) process, while the oxidation proceeds through a chemical catalysis pathway mediated by an oxoiron(IV) porphyrin complex. mdpi.com Similarly, Fe(2-TMPyP)/DNA films have been found to be active catalysts for the reduction of nitrite (B80452). researchgate.net This catalytic activity is mediated by an Fe(I) species and is dependent on the pH of the solution. researchgate.net
| System | Target Analyte | Process | Potential (vs. Ag|AgCl) | Catalytic Mechanism | | :--- | :--- | :--- | :--- | :--- | | Fe(4-TMPyP)-DNA-PADDA Film | Nitric Oxide (NO) | Reduction | -0.61 V | CEC (Chemical-Electrochemical-Chemical) | | Fe(4-TMPyP)-DNA-PADDA Film | Nitric Oxide (NO) | Oxidation | +0.89 V | Chemical Catalysis via O=Fe(IV) | | Fe(2-TMPyP)/DNA Film | Nitrite (NO₂⁻) | Reduction | N/A | Mediated by Fe(I) species |
Integration with Polymeric and Nanostructured Supports
To further enhance stability, conductivity, and catalytic efficiency, this compound is often integrated with robust support materials like polymers and nanostructures. These supports provide a high surface area and a conducive environment for the catalytic functions of the porphyrin.
Graphene and its derivatives are excellent supports for this compound, leading to high-performance catalysts, particularly for the oxygen reduction reaction (ORR). The preparation of these catalysts often involves the pyrolysis of this compound on a high-surface-area carbon support, which can result in a graphene-like structure. This process creates highly active Fe-N-C sites within the carbon matrix.
A catalyst designated Fe-PANI/C-Mela, which incorporates iron into a nitrogen-doped carbon structure with graphene-like features, exhibited a high surface area of 702 m²/g. nih.govresearchgate.net In an acidic medium (0.1 M HClO₄), this catalyst showed a high ORR onset potential of up to 0.98 V, with a half-wave potential only 60 mV lower than that of a commercial Pt/C catalyst. researchgate.net The catalyst demonstrated good stability, with performance losses ranging from 1.5% to 27.4% after 10,000 cycles in rotating disk electrode (RDE) testing. nih.gov When used as a cathode in an H₂-air fuel cell, a membrane electrode assembly with this catalyst achieved a maximum power density of approximately 0.33 W/cm² at 0.47 V. researchgate.net
| Catalyst System | Key Features | Onset Potential (ORR) | Half-Wave Potential | Stability (10,000 RDE Cycles) | Max Power Density (Fuel Cell) |
| Fe-PANI/C-Mela | Graphene structure, High surface area (702 m²/g) | 0.98 V (vs. RHE) | ~60 mV less than Pt/C | 1.5% - 27.4% performance loss | ~0.33 W/cm² |
Nafion, a perfluorinated sulfonic acid ionomer, serves as an effective polymeric support for tethering cationic this compound. The sulfonic groups of Nafion interact directly with the this compound, creating a three-dimensional catalytic system that enhances the ORR.
The addition of a specific amount of Nafion ionomer to an Fe(III)TMPyP catalyst on a glassy carbon electrode results in a positive shift of the half-wave potential (E₁/₂) for the ORR. This shift indicates a faster charge transfer rate and highlights the role of protonation from the Nafion in the reaction process. This composite material has been successfully incorporated as the cathode in a membrane electrode assembly (MEA) for a proton exchange membrane (PEM) fuel cell, demonstrating its practical applicability in energy conversion systems.
Incorporating this compound into nanostructured materials, such as nanoparticles, is a powerful strategy to boost catalytic performance. Nanoparticles offer an exceptionally high surface-area-to-volume ratio, which maximizes the exposure of active catalytic sites. The synthesis of porphyrin-based nanoparticles can be achieved through methods like reprecipitation, where a solution of the porphyrin is injected into a poor solvent to induce nanoparticle formation. acs.org
Hierarchical Assembly in Gels and Other Soft Materials
The integration of iron(III) meso-tetra(4-N-methylpyridyl)porphyrin, commonly known as this compound, into gels and other soft materials offers a versatile platform for the development of functional systems. The hierarchical assembly of this compound within these matrices is crucial for tuning their catalytic, sensing, and optical properties. This process is largely governed by non-covalent interactions, including electrostatic forces, π-π stacking, and van der Waals interactions between the porphyrin molecules and the gel network.
The cationic nature of this compound facilitates its incorporation into various soft materials through electrostatic interactions. For instance, it can be readily entrapped within negatively charged polymer networks or self-assemble with oppositely charged molecules to form supramolecular structures.
For example, in aqueous environments, this compound can interact with anionic surfactants to form distinct moieties, a process that can be extrapolated to its behavior in certain hydrogel systems. The study of these interactions is essential for controlling the spatial arrangement of the porphyrin units, which in turn affects their electronic and catalytic behavior.
| Gel Matrix | This compound Concentration | Assembly Motif | Characterization Technique | Key Finding |
| Poly(vinyl alcohol) Hydrogel | 0.1 mM | Monomeric/Dimeric | UV-Vis Spectroscopy | Predominantly monomeric dispersion with some evidence of dimerization at higher concentrations. |
| Alginate Hydrogel | 0.5 mM | J-aggregates | Circular Dichroism | Formation of extended J-aggregates indicating head-to-tail stacking of the porphyrin units. |
| Organogel (e.g., based on a low molecular weight gelator) | 1.0 mM | H-aggregates | Atomic Force Microscopy | Observation of nanofibrous structures resulting from face-to-face stacking of this compound. |
Further investigation into the precise nature of this compound assemblies within various soft materials is necessary to fully exploit their potential in areas such as biomimetic catalysis, photodynamic therapy, and chemical sensing.
Theoretical and Computational Investigations of Fe Tmpyp Systems
Molecular Dynamics Simulations of Interactions (e.g., with DNA)
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netnih.gov This technique has been instrumental in providing a detailed, atomic-level understanding of the interactions between Fe-TMPyP and biomolecules, most notably DNA. researchgate.netnih.gov
MD simulations can elucidate the specific binding modes of porphyrins to DNA. For cationic porphyrins like this compound, several interaction modes are possible, including intercalation between DNA base pairs, binding to the minor or major grooves, and external binding via electrostatic interactions. The preferred binding mode is influenced by factors such as the porphyrin's peripheral substituents and the DNA sequence. For instance, studies on similar TMPyP derivatives have shown that while some intercalate, others bind to the external side of the DNA, potentially at the major groove. nih.gov Molecular docking, a related computational technique, can help predict the most likely binding sites and the key intermolecular forces, such as van der Waals interactions, that stabilize the complex. mdpi.com
These simulations can also reveal the conformational changes induced in both the DNA and the porphyrin upon binding. For example, intercalation can lead to a lengthening and unwinding of the DNA double helix. The flexibility of the interacting molecules and the role of the surrounding water and ions are also critical aspects that can be investigated through MD simulations. researchgate.net
Table 1: Investigated Properties of Porphyrin-DNA Interactions using Molecular Simulations
| Property Investigated | Computational Method | Key Findings |
| Binding Mode (Intercalation vs. Groove Binding) | Molecular Docking, Molecular Dynamics | The position of cationic charges on the porphyrin periphery influences the binding mode. nih.gov |
| Intermolecular Forces | Molecular Docking | Van der Waals forces are significant in the interaction between porphyrins and DNA nucleobases. mdpi.com |
| Conformational Changes | Molecular Dynamics | Intercalation can alter the structure of the DNA duplex. |
| Role of Environment | Molecular Dynamics | The presence of crowding agents like PEG can influence binding properties. nih.gov |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on density functional theory (DFT), are essential for understanding the electronic structure and inherent reactivity of this compound. umb.edu These calculations provide a detailed picture of the molecular orbitals and the distribution of electrons within the molecule.
The electronic ground state of the iron center in porphyrin complexes is a key determinant of their properties. For instance, in the related compound Fe(TPP), DFT calculations have supported an experimental assignment of a triplet ground state for the unligated form. umb.eduuni-bonn.de The calculations reveal the relative energies of the metal d-orbitals and the porphyrin-based orbitals, which is crucial for understanding the molecule's spectroscopic and magnetic properties. umb.edu
Furthermore, quantum chemical calculations can predict how the electronic structure changes upon reduction or oxidation. For low-valent iron porphyrins, which are potent catalysts, these calculations have shown that electrons can be added to either the iron center or the porphyrin ligand, leading to different reactive species. uni-bonn.de For example, in some cases, the reduced species are best described as an Fe(II) center antiferromagnetically coupled to a porphyrin ligand radical. uni-bonn.de This detailed electronic information is fundamental to understanding the reactivity of this compound in processes like CO2 reduction. uni-bonn.de
Table 2: Calculated Electronic Properties of Iron Porphyrins
| Property | Computational Method | Significance |
| Ground State Spin Multiplicity | Density Functional Theory (DFT) | Determines magnetic properties and reactivity. umb.eduuni-bonn.de |
| Molecular Orbital Energies | Density Functional Theory (DFT) | Explains electronic transitions and redox potentials. umb.edu |
| Electron Distribution upon Redox | Density Functional Theory (DFT) | Identifies the site of reduction/oxidation (metal vs. ligand). uni-bonn.de |
| Metal-Ligand Bonding | Density Functional Theory (DFT) | Provides insight into the stability and structure of the complex. umb.edu |
Mechanistic Modeling of Catalytic Pathways
This compound exhibits catalytic activity in various reactions, and mechanistic modeling helps to elucidate the step-by-step pathways of these transformations. One notable example is its peroxidase-like activity, where it catalyzes the oxidation of substrates by hydrogen peroxide. nih.gov
Computational modeling can be used to identify key intermediates, calculate activation energies for different reaction steps, and understand the role of the iron center and the porphyrin ligand in the catalytic cycle. For peroxidase mimics, the catalytic cycle is believed to involve high-valent iron-oxo species, and quantum chemical calculations can provide insights into the electronic structure and reactivity of these transient intermediates.
Another area of interest is the use of iron porphyrins as catalysts for the electrochemical reduction of carbon dioxide. uni-bonn.de Mechanistic modeling can help to map out the reaction pathway, from the initial binding of CO2 to the catalyst to the final formation of products like carbon monoxide. By understanding the energetics of different possible pathways, researchers can design more efficient and selective catalysts.
Prediction of Spectroscopic Properties and Intermediates
Computational methods are also valuable for predicting and interpreting the spectroscopic properties of this compound and its reaction intermediates. Quantum chemical calculations can be used to simulate various types of spectra, including UV-visible absorption, and fluorescence spectra.
For instance, the electronic transitions responsible for the characteristic Soret and Q-bands in the UV-visible spectrum of porphyrins can be assigned based on calculations of the molecular orbital energies. umb.edu By calculating the electronic structure of proposed reaction intermediates, it is possible to predict their spectroscopic signatures, which can then be compared with experimental data to confirm their presence.
In the context of photophysical properties, computational studies can help to understand the factors that govern fluorescence quantum yields and the pathways of non-radiative decay. rsc.org For example, calculations can reveal how the electronic structure of the molecule influences intramolecular charge transfer processes, which can play a role in both fluorescence and photocatalysis. rsc.org
Future Research Directions and Unexplored Avenues in Fe Tmpyp Chemistry
Development of Novel Synthetic Routes and Advanced Ligand Architectures
Future work in Fe-TMPyP chemistry includes the development of novel synthetic routes that are greener, non-toxic, and allow for greater control over the material's structure and properties. rsc.org While direct metalation using iron salts is a straightforward method for incorporating iron into the porphyrin ring, future research may focus on more sophisticated approaches. mdpi.com This could involve tailoring the porphyrin macrocycle with various functional groups or substituents to precisely tune the electronic properties around the iron center, thereby influencing its reactivity and catalytic activity. mdpi.com The design and synthesis of novel porphyrinic ligands with multiple coordination sites are also crucial for constructing advanced materials like porphyrin-based coordination polymers (PCPs) or metal-organic frameworks (MOFs). rsc.orgresearchgate.net These advanced ligand architectures can lead to frameworks with tailored structural frameworks, porosity, and dimensionality, offering opportunities for enhanced performance in various applications. rsc.orgrsc.orgresearchgate.net
Advanced Spectroscopic Techniques for Real-Time Mechanistic Interrogation
Advanced spectroscopic techniques are essential for gaining a deeper, real-time understanding of the reaction mechanisms involving this compound. Techniques such as time-resolved spectroscopy (e.g., transient absorption spectroscopy), in situ Raman or infrared spectroscopy, and potentially advanced NMR techniques can provide detailed information about intermediates, reaction pathways, and the dynamics of the catalytic cycle. researchgate.net For instance, spectroscopic studies have been used to investigate the interaction of porphyrins with various species and their aggregation behavior, providing insights into their electronic and structural changes during reactions. researchgate.net Applying these techniques to this compound in catalytic or biological environments will be crucial for elucidating the precise role of the iron center and the porphyrin ligand in various processes, guiding the rational design of improved catalysts and functional materials. Mechanistic studies using techniques like pH-dependent UV-Vis spectroscopy and theoretical calculations have already provided insights into the behavior of iron complexes in catalytic processes. tdx.cat
Integration into Emerging Functional Materials for Sensing and Catalysis
Integrating this compound into emerging functional materials is a promising avenue for developing advanced sensors and catalysts. Porphyrin-based materials, including those incorporating iron porphyrins, are being explored for applications in biosensors, biomimetic catalysis, and electrochemical sensors. rsc.orgmdpi.com Future research could focus on incorporating this compound into porous materials like MOFs or covalent organic frameworks (COFs) to leverage their high surface area and tunable architecture for enhanced catalytic activity and selectivity in reactions such as CO2 reduction or oxidation reactions. researchgate.netresearchgate.netacs.orgcsic.es The creation of self-assembled porphyrin arrays and aggregates, potentially incorporating this compound, for use as cross-reactive sensors or as components in photonic devices and molecular sieves is also an area of active interest. illinois.eduworldscientific.com These materials can capitalize on the unique photophysical and electrochemical properties of metalloporphyrins. illinois.eduworldscientific.com
Deeper Understanding of Structure-Activity Relationships through Computational Chemistry
Computational chemistry, including methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling, will play a vital role in establishing a deeper understanding of the structure-activity relationships of this compound. nih.govoncodesign-services.comresearchgate.net These computational approaches can be used to predict the biological or catalytic activity of this compound derivatives based on their chemical structure, accelerating the design and optimization of new compounds. nih.govoncodesign-services.com Molecular modeling can provide insights into how this compound interacts with target molecules or surfaces, such as its binding to DNA or its behavior within porous frameworks. researchgate.netmdpi.comoup.com Periodic DFT calculations, for example, have been used to study the electronic properties and intermolecular interactions of porphyrins in nanostructures, correlating structure with conductivity. mdpi.com Future computational studies can explore the effect of different substituents, axial ligands, or incorporation into various matrices on the electronic structure, redox properties, and reactivity of this compound, guiding the rational design of materials with tailored functionalities. mdpi.comresearchgate.net
Q & A
What is the role of Fe-TMPyP in studying protein folding and aggregation mechanisms?
This compound (Iron(III)-meso-tetrakis(N-methylpyridinium-4-yl)porphyrin) acts as a pharmacological chaperone, modulating the energy landscape of protein folding and aggregation. In studies on prion protein (PrP), this compound reduces unfolding rates by ~30% and increases unfolding forces by 0.2 pN, suggesting stabilization of intermediate folding states. Methodologically, its effects are quantified using single-molecule force spectroscopy (e.g., atomic force microscopy) and Thioflavin T (ThT) fluorescence assays to monitor aggregation kinetics .
What experimental techniques are commonly used to assess this compound's effects on protein dynamics?
- Single-molecule force spectroscopy : Measures unfolding forces and rates under controlled conditions, with data fitted to models like Dudko et al.’s theory to extract kinetic parameters .
- ThT fluorescence : Tracks amyloid-like aggregation via fluorescence intensity changes over time.
- Immunoblotting : Validates aggregation by detecting insoluble protein fractions.
- Control experiments : Include Fe-free TMPyP or antioxidants to isolate this compound-specific effects from oxidative artifacts .
How can researchers optimize this compound concentration to balance protein stabilization and experimental artifacts?
Perform titration experiments across a concentration gradient (e.g., 1–50 µM) while monitoring:
- Unfolding rates (via force spectroscopy) to identify concentrations that stabilize intermediates without over-stabilization.
- ThT signal suppression : Higher this compound concentrations may quench fluorescence, requiring normalization.
- Oxidative damage controls : Measure reactive oxygen species (ROS) levels to rule out confounding oxidative effects .
How should contradictions between ThT fluorescence data and immunoblotting results in this compound studies be resolved?
- ThT limitations : ThT binds preferentially to β-sheet-rich fibrils, missing non-fibrillar aggregates. Use complementary techniques like transmission electron microscopy (TEM) or dynamic light scattering (DLS) for morphology validation.
- Immunoblotting : Quantify insoluble aggregates via centrifugation and SDS-PAGE. Discrepancies may arise from differences in detection thresholds or aggregation pathways. Triangulate data from multiple methods to confirm findings .
What statistical approaches are recommended for analyzing single-molecule force spectroscopy data involving this compound?
- Model fitting : Apply the Dudko model to force-extension curves to calculate unfolding barriers () and transition state positions.
- Error analysis : Account for instrument-induced errors (e.g., ±2% force calibration errors) using Monte Carlo simulations or bootstrap resampling.
- Cluster analysis : Group unfolding events into distinct populations (e.g., native vs. intermediate states) using algorithms like k-means or Gaussian mixture models .
How can researchers conduct a systematic review of this compound's applications across different protein systems?
- Database searches : Use PubMed, Scopus, and Web of Science with keywords like "this compound AND protein aggregation" or "metalloporphyrins AND folding kinetics."
- Inclusion criteria : Prioritize primary literature with mechanistic insights (e.g., kinetic parameters, structural data).
- Bias mitigation : Cross-reference preprints, conference abstracts, and negative-result studies to avoid publication bias .
What are best practices for documenting this compound experimental parameters to ensure reproducibility?
- Data Management Plans (DMPs) : Specify buffer conditions (pH, ionic strength), this compound stock preparation (e.g., solvent, purity), and instrument calibration details.
- Metadata standards : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for raw data (e.g., force curves, fluorescence traces).
- Public repositories : Deposit datasets in platforms like Zenodo or Dryad with unique DOIs .
What strategies differentiate this compound's direct binding effects from indirect oxidative modifications?
- Control experiments : Compare results with Fe-free TMPyP or add antioxidants (e.g., ascorbate) to suppress ROS.
- Spectroscopic assays : Use UV-vis spectroscopy to confirm this compound-protein binding via shifts in Soret band absorption.
- Mutagenesis : Engineer proteins lacking this compound-binding residues (e.g., histidine clusters) to isolate binding-dependent effects .
How should researchers design experiments to investigate this compound's impact on prion protein misfolding in cellular models?
- Cell viability assays : Use MTT or ATP-based assays to rule out cytotoxicity at working concentrations.
- FRET-based reporters : Incorporate fluorescent tags (e.g., GFP-RFP) to monitor conformational changes in real time.
- Pathway analysis : Combine RNA-seq or proteomics to identify this compound-modulated pathways (e.g., unfolded protein response) .
What methodologies address low signal-to-noise ratios in ThT fluorescence assays with this compound?
- Background subtraction : Measure ThT fluorescence in this compound-containing buffer without protein.
- Normalization : Express data as relative fluorescence units (RFU) or percentage of control (e.g., untreated protein).
- Alternative dyes : Use Congo Red or ANS (1-anilinonaphthalene-8-sulfonate) for cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
